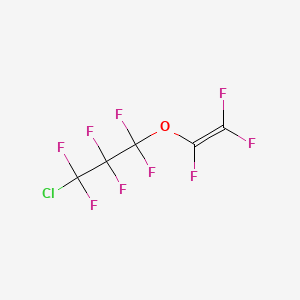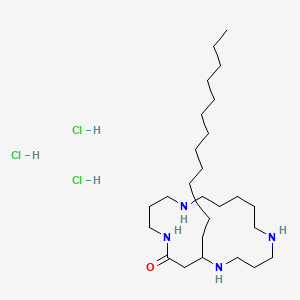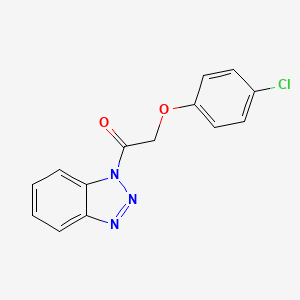
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of a benzotriazole ring substituted with a p-chlorophenoxyacetyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- typically involves the reaction of 1H-benzotriazole with p-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1H-benzotriazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add p-chlorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the p-chlorophenoxyacetyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants and coatings to enhance their performance.
Mécanisme D'action
The mechanism of action of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: The parent compound, known for its corrosion inhibition properties.
5-Chlorobenzotriazole: A derivative with enhanced corrosion inhibition efficiency.
1-Cyanobenzotriazole: Used as an electrophilic cyanation reagent in organic synthesis.
The uniqueness of 1H-Benzotriazole, 1-((p-chlorophenoxy)acetyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
1032-87-7 |
|---|---|
Formule moléculaire |
C14H10ClN3O2 |
Poids moléculaire |
287.70 g/mol |
Nom IUPAC |
1-(benzotriazol-1-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2 |
Clé InChI |
RMYUXWIJYIQJKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


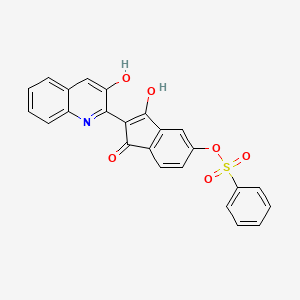

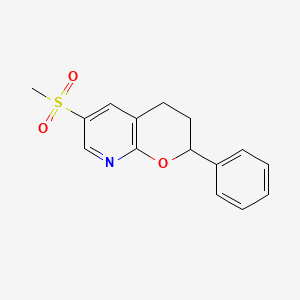
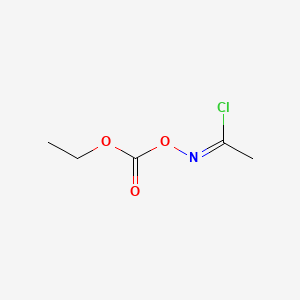

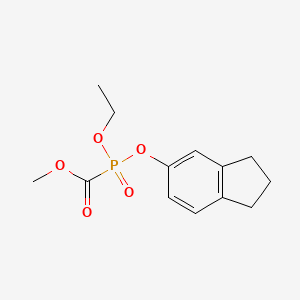
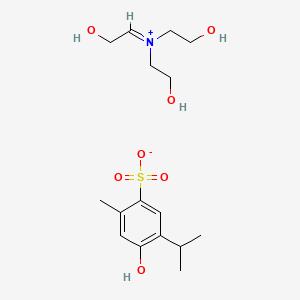

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

